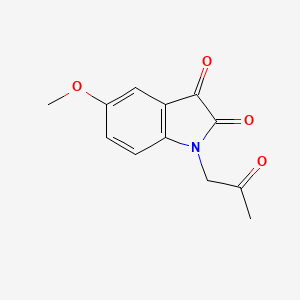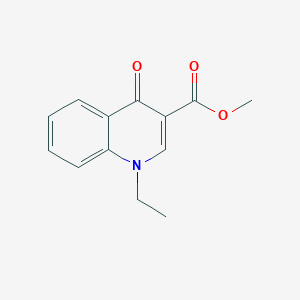
Ethyl 3-((6-chloropyridazin-4-yl)oxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-((6-chloropyridazin-4-yl)oxy)propanoate is a chemical compound with the molecular formula C9H11ClN2O3 It is an ester derivative of propanoic acid and features a chloropyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((6-chloropyridazin-4-yl)oxy)propanoate typically involves the reaction of 6-chloropyridazine with ethyl 3-bromopropanoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((6-chloropyridazin-4-yl)oxy)propanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The ester group can be targeted by nucleophiles, leading to the formation of different derivatives.
Hydrolysis: In the presence of acidic or basic conditions, the ester can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, sodium hydroxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Hydrolysis: 6-chloropyridazine and ethyl propanoate.
Oxidation: Oxidized derivatives of the ester group.
Reduction: Reduced derivatives of the ester group.
Scientific Research Applications
Ethyl 3-((6-chloropyridazin-4-yl)oxy)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-((6-chloropyridazin-4-yl)oxy)propanoate involves its interaction with specific molecular targets. The chloropyridazine moiety can interact with enzymes and receptors, potentially modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-chloropyridazin-3-yl)oxypropanoate
- Ethyl 3-(5-chloropyridazin-4-yl)oxypropanoate
- Ethyl 3-(6-bromopyridazin-4-yl)oxypropanoate
Uniqueness
Ethyl 3-((6-chloropyridazin-4-yl)oxy)propanoate is unique due to the specific positioning of the chlorine atom on the pyridazine ring, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
1346691-38-0 |
|---|---|
Molecular Formula |
C9H11ClN2O3 |
Molecular Weight |
230.65 g/mol |
IUPAC Name |
ethyl 3-(6-chloropyridazin-4-yl)oxypropanoate |
InChI |
InChI=1S/C9H11ClN2O3/c1-2-14-9(13)3-4-15-7-5-8(10)12-11-6-7/h5-6H,2-4H2,1H3 |
InChI Key |
HZOKDNFOHNEUQI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCOC1=CC(=NN=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11878420.png)


![6-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11878442.png)
![4-Amino-N-ethyl-2,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11878444.png)




![N-[1-(2-Oxo-2H-chromen-4-YL)vinyl]acetamide](/img/structure/B11878465.png)



![n-(2-Ethylpyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B11878503.png)
